molecular formula C10H16ClNO2 B2763203 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 52971-28-5

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2763203
CAS No.: 52971-28-5
M. Wt: 217.69
InChI Key: XWPHMTMVZQIRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound has a similar structure but with methoxy groups at different positions on the phenyl ring.

    2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride: This compound has a ketone group instead of an amine group.

    4-Bromo-2,5-dimethoxyphenethylamine: This compound has a bromine atom in addition to the methoxy groups.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPHMTMVZQIRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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